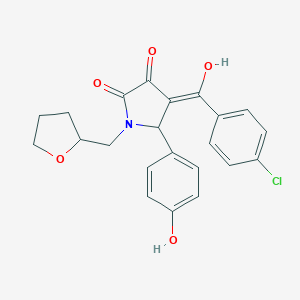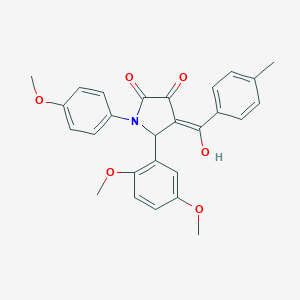
3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPPH, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the family of pyrrole-based compounds, which have shown promising results in various biomedical applications.
作用機序
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to absorb light energy and transfer it to molecular oxygen, generating singlet oxygen and other reactive oxygen species. These reactive oxygen species can cause damage to cancer cells, leading to their death.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have low toxicity and good selectivity for cancer cells, making it a promising candidate for cancer treatment. In addition to its use in PDT, 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use in imaging cancer cells, as it can selectively accumulate in tumor tissues.
実験室実験の利点と制限
One of the advantages of 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is its high stability, which allows for its use in various experimental conditions. However, one of the limitations of 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is its low solubility in water, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the study of 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, including further optimization of its synthesis and purification methods, as well as its use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, the use of 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one in imaging cancer cells can be further explored, potentially leading to new diagnostic and therapeutic applications.
合成法
3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential use in photodynamic therapy (PDT), a non-invasive cancer treatment that uses light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in preclinical studies as a photosensitizer for PDT in various types of cancer, including head and neck, lung, and prostate cancer.
特性
分子式 |
C26H23NO4 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23NO4/c1-31-21-14-12-20(13-15-21)24(28)22-23(19-10-6-3-7-11-19)27(26(30)25(22)29)17-16-18-8-4-2-5-9-18/h2-15,23,28H,16-17H2,1H3/b24-22- |
InChIキー |
QMPSVMYVURUGPF-GYHWCHFESA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4)O |
正規SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)



![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282484.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)